molecular formula C4H8O4S B2983332 (3R,4S)-1,1-dioxothiolane-3,4-diol CAS No. 36802-08-1

(3R,4S)-1,1-dioxothiolane-3,4-diol

Cat. No.: B2983332
CAS No.: 36802-08-1
M. Wt: 152.16
InChI Key: LDVDYVUZEKIBDP-ZXZARUISSA-N
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Description

(3R,4S)-1,1-dioxothiolane-3,4-diol is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a thiolane ring with two hydroxyl groups and a dioxo functionality, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

(3R,4S)-1,1-dioxothiolane-3,4-diol has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1,1-dioxothiolane-3,4-diol typically involves the use of stereoselective reactions to ensure the correct chiral configuration. One common method includes the use of glycine ethyl ester as a starting material, followed by amino-added protective group reactions and ring closure . The reaction conditions often involve specific catalysts and temperature controls to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to maintain the desired stereochemistry and product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1,1-dioxothiolane-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and dioxo groups, which provide reactive sites for different reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-1,1-dioxothiolane-3,4-diol is unique due to its combination of a thiolane ring with both hydroxyl and dioxo functionalities

Properties

IUPAC Name

(3S,4R)-1,1-dioxothiolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVDYVUZEKIBDP-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CS1(=O)=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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